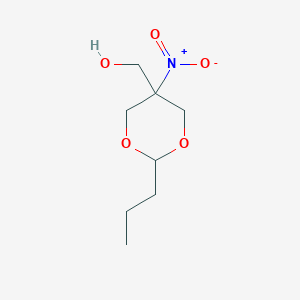
(5-Nitro-2-propyl-1,3-dioxan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitro-2-propyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C8H15NO5 It features a six-membered dioxane ring with a nitro group and a propyl group attached to it, along with a hydroxyl group on the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-2-propyl-1,3-dioxan-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a suitable dioxane derivative followed by the introduction of the propyl group and the hydroxyl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-2-propyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-Nitro-2-propyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Nitro-2-propyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Nitro-2-methyl-1,3-dioxan-5-yl)methanol
- (5-Nitro-2-ethyl-1,3-dioxan-5-yl)methanol
Uniqueness
(5-Nitro-2-propyl-1,3-dioxan-5-yl)methanol is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups.
Properties
CAS No. |
90532-54-0 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(5-nitro-2-propyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C8H15NO5/c1-2-3-7-13-5-8(4-10,6-14-7)9(11)12/h7,10H,2-6H2,1H3 |
InChI Key |
UGUHSIXWNVDXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(CO1)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















